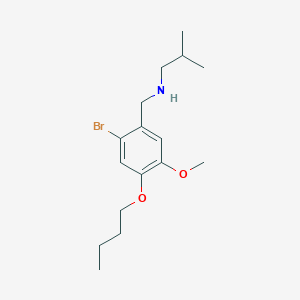![molecular formula C15H12ClF2NO2 B283361 2-chloro-N-[2-(difluoromethoxy)phenyl]-4-methylbenzamide](/img/structure/B283361.png)
2-chloro-N-[2-(difluoromethoxy)phenyl]-4-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-N-[2-(difluoromethoxy)phenyl]-4-methylbenzamide, also known as CFM-2, is a small molecule inhibitor of the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel. TRPV1 is a non-selective cation channel that is activated by a variety of stimuli including heat, capsaicin, and acid. CFM-2 has been shown to be a potent inhibitor of TRPV1 and has been used in various scientific research applications.
作用机制
2-chloro-N-[2-(difluoromethoxy)phenyl]-4-methylbenzamide acts as a competitive inhibitor of TRPV1. It binds to the channel at a site distinct from the capsaicin binding site and prevents the channel from opening in response to various stimuli. This results in a decrease in calcium influx and subsequent downstream signaling events.
Biochemical and Physiological Effects:
2-chloro-N-[2-(difluoromethoxy)phenyl]-4-methylbenzamide has been shown to inhibit TRPV1-mediated calcium influx in various cell types including dorsal root ganglion neurons and HEK293 cells expressing TRPV1. In vivo studies have shown that 2-chloro-N-[2-(difluoromethoxy)phenyl]-4-methylbenzamide can attenuate pain behavior in various animal models of pain. 2-chloro-N-[2-(difluoromethoxy)phenyl]-4-methylbenzamide has also been shown to have anti-inflammatory effects in animal models of inflammation.
实验室实验的优点和局限性
One advantage of 2-chloro-N-[2-(difluoromethoxy)phenyl]-4-methylbenzamide is its potency and selectivity for TRPV1. It has been shown to be a more potent inhibitor of TRPV1 than other commonly used TRPV1 inhibitors such as capsazepine and SB-366791. However, one limitation of 2-chloro-N-[2-(difluoromethoxy)phenyl]-4-methylbenzamide is its relatively low solubility in aqueous solutions, which can make it difficult to use in certain experimental setups.
未来方向
There are several future directions for the use of 2-chloro-N-[2-(difluoromethoxy)phenyl]-4-methylbenzamide in scientific research. One area of interest is the role of TRPV1 in cancer progression. TRPV1 has been shown to be expressed in various cancer cell types and may play a role in tumor growth and metastasis. 2-chloro-N-[2-(difluoromethoxy)phenyl]-4-methylbenzamide could be used to investigate the function of TRPV1 in these processes and may have potential as a therapeutic agent for cancer.
Another area of interest is the development of more potent and selective TRPV1 inhibitors. While 2-chloro-N-[2-(difluoromethoxy)phenyl]-4-methylbenzamide is a potent inhibitor of TRPV1, there is still a need for more selective inhibitors that do not inhibit other channels or receptors. This could lead to the development of more effective treatments for pain and inflammation.
In conclusion, 2-chloro-N-[2-(difluoromethoxy)phenyl]-4-methylbenzamide is a potent inhibitor of TRPV1 that has been used in various scientific research applications. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been discussed. There are several future directions for the use of 2-chloro-N-[2-(difluoromethoxy)phenyl]-4-methylbenzamide in scientific research, including the investigation of its role in cancer progression and the development of more potent and selective TRPV1 inhibitors.
合成方法
2-chloro-N-[2-(difluoromethoxy)phenyl]-4-methylbenzamide can be synthesized through a multi-step process starting from 2-chloro-4-methylbenzoic acid. The first step involves the conversion of the carboxylic acid to an acid chloride using thionyl chloride. The resulting acid chloride is then reacted with 2-(difluoromethoxy)aniline in the presence of a base such as triethylamine to yield the desired product, 2-chloro-N-[2-(difluoromethoxy)phenyl]-4-methylbenzamide.
科学研究应用
2-chloro-N-[2-(difluoromethoxy)phenyl]-4-methylbenzamide has been used in various scientific research applications due to its ability to inhibit TRPV1. TRPV1 has been implicated in various physiological processes including pain sensation, thermoregulation, and inflammation. 2-chloro-N-[2-(difluoromethoxy)phenyl]-4-methylbenzamide has been used to study the role of TRPV1 in these processes and has been shown to be a useful tool for investigating the function of TRPV1.
属性
分子式 |
C15H12ClF2NO2 |
|---|---|
分子量 |
311.71 g/mol |
IUPAC 名称 |
2-chloro-N-[2-(difluoromethoxy)phenyl]-4-methylbenzamide |
InChI |
InChI=1S/C15H12ClF2NO2/c1-9-6-7-10(11(16)8-9)14(20)19-12-4-2-3-5-13(12)21-15(17)18/h2-8,15H,1H3,(H,19,20) |
InChI 键 |
LJTNZSALXRTCBA-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=CC=CC=C2OC(F)F)Cl |
规范 SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=CC=CC=C2OC(F)F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[4-({[2-(dimethylamino)ethyl]amino}methyl)-2-iodo-6-methoxyphenoxy]-N-phenylacetamide](/img/structure/B283279.png)
![2-[(2-Bromo-5-methoxybenzyl)amino]-1-butanol](/img/structure/B283281.png)
![2-{2-ethoxy-6-iodo-4-[(isopropylamino)methyl]phenoxy}-N-(2-phenylethyl)acetamide](/img/structure/B283283.png)
![2-{[2-Bromo-5-ethoxy-4-(2-propynyloxy)benzyl]amino}-1-butanol](/img/structure/B283285.png)
![{2-Iodo-4-[(isopropylamino)methyl]-6-methoxyphenoxy}acetonitrile](/img/structure/B283287.png)
![N-[4-(allyloxy)-3-iodo-5-methoxybenzyl]-N-isobutylamine](/img/structure/B283289.png)
![N-[(2-bromo-5-methoxy-4-propan-2-yloxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine](/img/structure/B283291.png)
![N-(2-chloro-5-ethoxy-4-propoxybenzyl)-N-[3-(4-morpholinyl)propyl]amine](/img/structure/B283292.png)


![4-({4-[(2,4-Dichlorobenzyl)oxy]-3-methoxybenzyl}amino)benzenesulfonamide](/img/structure/B283298.png)
![4-({4-[(2-Chlorobenzyl)oxy]-3-methoxybenzyl}amino)benzenesulfonamide](/img/structure/B283299.png)
![4-[2-({2-[(4-Chlorobenzyl)oxy]benzyl}amino)ethyl]benzenesulfonamide](/img/structure/B283300.png)
![4-{[4-(Allyloxy)-3-bromo-5-ethoxybenzyl]amino}benzenesulfonamide](/img/structure/B283301.png)